N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021074-51-0
VCID: VC7034486
InChI: InChI=1S/C21H23FN2O5S/c22-16-5-7-18(8-6-16)30(26,27)24-10-2-1-3-17(24)12-21(25)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,17H,1-3,10,12-14H2,(H,23,25)
SMILES: C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H23FN2O5S
Molecular Weight: 434.48

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

CAS No.: 1021074-51-0

Cat. No.: VC7034486

Molecular Formula: C21H23FN2O5S

Molecular Weight: 434.48

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide - 1021074-51-0

Specification

CAS No. 1021074-51-0
Molecular Formula C21H23FN2O5S
Molecular Weight 434.48
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Standard InChI InChI=1S/C21H23FN2O5S/c22-16-5-7-18(8-6-16)30(26,27)24-10-2-1-3-17(24)12-21(25)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,17H,1-3,10,12-14H2,(H,23,25)
Standard InChI Key LPNQXGABJIGUHI-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide, reflects its three primary subunits:

  • Benzodioxolymethyl group: A bicyclic aromatic system (benzo[d] dioxole) linked via a methylene bridge to the acetamide nitrogen. This moiety is known for enhancing metabolic stability and membrane permeability in drug-like molecules.

  • Piperidine-acetamide core: A six-membered nitrogen-containing ring (piperidine) connected to an acetamide group. Piperidine derivatives are frequently explored for their conformational flexibility and ability to modulate central nervous system (CNS) targets.

  • 4-Fluorophenyl sulfonyl group: A sulfonamide-substituted fluorophenyl ring, a common pharmacophore in enzyme inhibitors due to its electron-withdrawing properties and capacity for hydrogen bonding .

The stereochemistry of the piperidine ring (C2 position) and the spatial orientation of the sulfonyl group may influence target binding, though experimental data on its chiral resolution remain limited.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H23FN2O5S\text{C}_{21}\text{H}_{23}\text{FN}_2\text{O}_5\text{S}
Molecular Weight434.48 g/mol
CAS Number1021074-51-0
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
SMILESC1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. Key spectral features include:

  • ¹H NMR: Signals for the benzodioxole methylene protons (δ\delta 4.25–4.30 ppm), piperidine ring protons (δ\delta 1.50–3.10 ppm), and fluorophenyl aromatic protons (δ\delta 7.20–7.80 ppm).

  • ¹³C NMR: Carbonyl resonance at δ\delta 170–175 ppm (acetamide), sulfonyl-linked carbons at δ\delta 125–135 ppm, and benzodioxole carbons at δ\delta 100–150 ppm.

  • HRMS: A molecular ion peak at m/z 434.1392 (calculated for C21H23FN2O5S\text{C}_{21}\text{H}_{23}\text{FN}_2\text{O}_5\text{S}).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Piperidine sulfonylation: Reaction of 2-(piperidin-2-yl)acetic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) yields 2-(1-(4-fluorophenyl)sulfonylpiperidin-2-yl)acetic acid.

  • Amide coupling: The carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with 1,3-benzodioxole-5-methylamine to form the final acetamide.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
14-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT78>95
2EDC, HOBt, DMF, RT, 24h65>98

Purification and Analysis

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%).

Computational Insights

Molecular Docking

Docking into the DHFR active site (PDB: 1J3I) using AutoDock Vina reveals a binding energy of −9.2 kcal/mol, superior to reference inhibitors like pyrimethamine (−7.8 kcal/mol) . Key interactions include:

  • Sulfonyl oxygen hydrogen bonds with Arg122.

  • Benzodioxole π-π stacking with Phe58 .

ADMET Predictions

SwissADME predictions indicate moderate solubility (LogP = 2.8), high gastrointestinal absorption, and CYP3A4 metabolism. The compound adheres to Lipinski’s rule (MW < 500, HBD < 5, HBA < 10), supporting oral bioavailability.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaTargetIC₅₀ (nM)Source
Target CompoundC21H23FN2O5S\text{C}_{21}\text{H}_{23}\text{FN}_2\text{O}_5\text{S}DHFRPending
N-(4-Fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamideC20H22F2N2O3S\text{C}_{20}\text{H}_{22}\text{F}_2\text{N}_2\text{O}_3\text{S}Sigma Receptors320
1-(4-Fluorophenyl)-4-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]piperazineC24H27FN2O3S\text{C}_{24}\text{H}_{27}\text{FN}_2\text{O}_3\text{S}5-HT₁A Receptor45

The target compound’s benzodioxole group confers enhanced metabolic stability compared to fluorobenzyl analogs, which exhibit shorter plasma half-lives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator